N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an oxazole ring, and a thiophene ring . It also features a benzo[d][1,3]dioxol-5-ylmethyl group . The exact role and properties of this compound are not clear from the available information.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The piperazine ring provides a basic center, the oxazole ring introduces a degree of polarity, and the thiophene ring contributes to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the carbonyl group could undergo nucleophilic addition reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Scientific Research Applications
Synthesis and Therapeutic Potential
A study focused on the synthesis of novel compounds derived from structural motifs similar to N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide, revealing their potential as anti-inflammatory and analgesic agents. These compounds showed significant cyclooxygenase-2 (COX-2) inhibitory activity, alongside analgesic and anti-inflammatory effects, suggesting a promising avenue for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiviral Applications
Research into urea and thiourea derivatives of piperazine, related to the core structure of the compound , showed promising antimicrobial and antiviral properties. These findings indicate the potential for developing new antimicrobial agents based on modifications of the piperazine structure (Reddy et al., 2013).
Central Nervous System (CNS) Disorders
The synthesis of heterocyclic carboxamides resembling this compound was explored for potential antipsychotic agents. These analogues demonstrated promising activities in vitro for dopamine D2, serotonin 5-HT2, and 5-HT1a receptor binding, as well as in vivo efficacy in behavioral models, suggesting their utility in treating CNS disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Antioxidant Activities
A study on the synthesis and characterization of benzoylthiourea derivatives, related structurally to the compound of interest, focused on their antioxidant properties. The research found that certain synthesized compounds exhibited notable antioxidant activity, highlighting the potential for these molecules in oxidative stress-related conditions (Abosadiya, 2020).
Safety and Hazards
The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It is suggested that similar compounds might influence gaba-ergic neurotransmission in the brain
Biochemical Pathways
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may affect cell cycle regulation and apoptosis pathways.
Result of Action
Similar compounds have been reported to exhibit excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats
Properties
IUPAC Name |
N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-19(15-3-8-31-12-15)23-21-22-16(11-28-21)20(27)25-6-4-24(5-7-25)10-14-1-2-17-18(9-14)30-13-29-17/h1-3,8-9,11-12H,4-7,10,13H2,(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKYCUGTTUAVOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=CSC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.